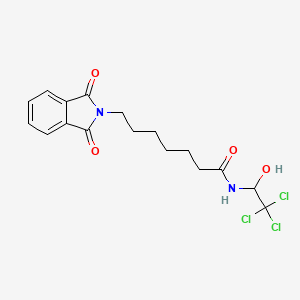
7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide is a useful research compound. Its molecular formula is C17H19Cl3N2O4 and its molecular weight is 421.7. The purity is usually 95%.
BenchChem offers high-quality 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tritium Labeling Techniques
Tritium-labeled compounds are pivotal in biological and pharmaceutical research for tracing and studying the fate of molecules in complex systems. Dischino, Cook, Saulnier, and Tepper (1993) discuss the synthesis of tritium-labeled compounds which could be analogous to the interest in labeling complex molecules like the one mentioned for detailed biophysical studies (Dischino et al., 1993).
Neurocytotoxic Product Synthesis
The study by Sinhababu and Borchardt (1988) on synthesizing neurocytotoxic products via complex organic synthesis routes highlights the intricate processes involved in creating and studying bioactive molecules. This area of research is crucial for understanding neurodegenerative diseases and developing potential treatments (Sinhababu & Borchardt, 1988).
Serotonin Receptor Ligands
Research into serotonin receptor ligands, as discussed by Volk et al. (2008), underscores the therapeutic potential of novel chemical entities in treating psychiatric disorders. The design and synthesis of compounds targeting specific receptor subtypes can lead to new treatments for depression, anxiety, and other mental health conditions (Volk et al., 2008).
Semiconductor Properties of Copper Complexes
The study by Aydogdu et al. (2003) on the semiconductor properties of copper complexes of novel oxime compounds points to the importance of chemical compounds in developing new materials for electronics. This research is vital for advancements in semiconductor technology and the creation of more efficient electronic devices (Aydogdu et al., 2003).
Synthesis of Antitumor Agents
Stevens et al. (1984) describe the synthesis of novel broad-spectrum antitumor agents, highlighting the role of chemical synthesis in creating potential cancer treatments. Developing new compounds with antitumor properties is crucial for expanding the arsenal against various cancers (Stevens et al., 1984).
properties
IUPAC Name |
7-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl3N2O4/c18-17(19,20)16(26)21-13(23)9-3-1-2-6-10-22-14(24)11-7-4-5-8-12(11)15(22)25/h4-5,7-8,16,26H,1-3,6,9-10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWJCTHCMBJUAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)NC(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)



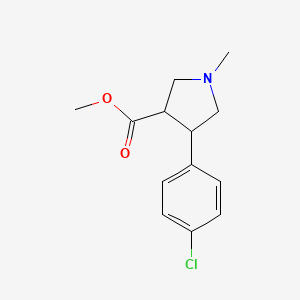
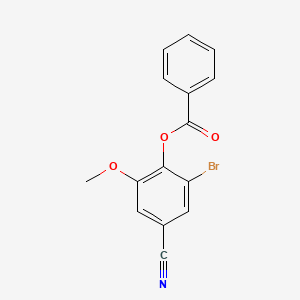
![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)

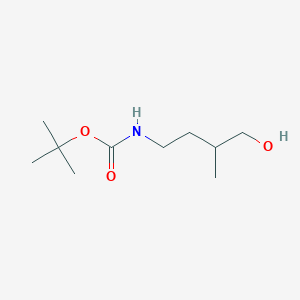
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)

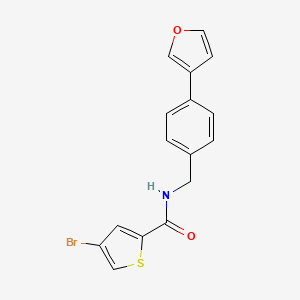
![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)